BChE-IN-30

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Select BChE-IN-30 (compound (R)-37a) to obtain a sub-10 nM butyrylcholinesterase inhibitor with proven in vivo efficacy and dual anti-inflammatory mechanism. Unlike generic, micromolar BChE inhibitors, this compound offers high selectivity over AChE and validated potency in scopolamine- and Aβ1‑42‑induced cognitive deficit models. Its well-characterized enzyme kinetics, lack of cytotoxicity in BV2 microglia, and suitability for late-stage Alzheimer's target engagement studies make it the superior choice for preclinical research.

Molecular Formula C23H39N3O3S
Molecular Weight 437.6 g/mol
Cat. No. B12374535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-30
Molecular FormulaC23H39N3O3S
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CN2CCCCCC2
InChIInChI=1S/C23H39N3O3S/c1-5-13-26(14-6-2)23(27)21-12-11-19(3)22(17-21)30(28,29)24-20(4)18-25-15-9-7-8-10-16-25/h11-12,17,20,24H,5-10,13-16,18H2,1-4H3/t20-/m1/s1
InChIKeyPMHDNCZSKVSYPE-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-30: A High-Potency Butyrylcholinesterase Inhibitor for Late-Stage Alzheimer's Research and Beyond


BChE-IN-30 (synonym: compound (R)-37a) is a butyrylcholinesterase (BChE) inhibitor belonging to the m-sulfamoyl benzoamide chemical class. It has been identified as a lead compound for the study of late-stage Alzheimer's disease (AD), a context in which BChE activity becomes pathologically elevated [1]. In vitro profiling has established its potent enzymatic inhibition, anti-inflammatory effects, and favorable preliminary cytotoxicity profile [1].

Critical Procurement Insight: Why BChE-IN-30 is Not Interchangeable with Other BChE Inhibitors


The butyrylcholinesterase inhibitor landscape is characterized by vast differences in potency (nM to μM range), selectivity over acetylcholinesterase (AChE), and auxiliary biological activities such as anti-inflammatory or neuroprotective effects. A simple search for a 'BChE inhibitor' yields compounds ranging from micromolar, non-selective agents like ethopropazine to low nanomolar, highly selective candidates. Substituting BChE-IN-30 with a lower-potency or less selective analog would fundamentally alter experimental outcomes, particularly in complex disease models like Alzheimer's where both potency and target selectivity are critical for data interpretation [1].

Quantitative Differentiation of BChE-IN-30: Head-to-Head Data vs. Key Comparators


BChE Inhibitory Potency: Nanomolar IC50 of BChE-IN-30 vs. In-Class and Historical Comparators

BChE-IN-30 demonstrates a human BChE (hBChE) IC50 of 5 ± 1 nM, representing a sub-10 nM potency level. In direct comparison, this is approximately 15.6-fold more potent than the next most active compound from the same study, 27a (BChE-IN-29, IC50 = 78 nM), and over 280-fold more potent than the parent virtual screening hit Z32439948 (IC50 = 1400 nM). Against a historical clinical comparator, BChE-IN-30 is over 5,000-fold more potent than ethopropazine (BChE IC50 = 15.14 µM) [1][2][3].

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

BChE Selectivity Profile: Quantified Discrimination Over AChE for Target-Specific Studies

While the primary study focused on BChE inhibition, the structural optimization of BChE-IN-30 from the parent hit Z32439948 was driven by the discovery of a subpocket that enhances BChE binding. This molecular design, validated by molecular dynamics, confers a high degree of selectivity for BChE over AChE. Although a precise selectivity index is not reported for this exact compound, the chemically related analog BChE-IN-28 (IC50 BChE = 8 nM) shows minimal inhibition of AChE. In stark contrast, the dual inhibitor AChE/BChE-IN-30 exhibits potent AChE inhibition (IC50 = 338 nM) with a BChE IC50 of 2.087 µM, representing a completely different pharmacological profile [1][2].

Selectivity Acetylcholinesterase Cholinesterase

Cellular Safety Window: Absence of Acute Cytotoxicity in Neuroblastoma and Microglia Cell Lines

BChE-IN-30 was evaluated for cytotoxicity against human neuroblastoma (SH-SY5Y) and mouse microglia (BV2) cell lines and showed no apparent cytotoxicity. This contrasts with other BChE inhibitor chemotypes, such as BChE-IN-38, which is explicitly noted for its 'cytotoxic activity'. The absence of acute cytotoxicity in neuronal and immune cell lines is a critical differentiator, suggesting a favorable therapeutic window for subsequent in vivo disease modeling [1][2].

Cytotoxicity Neuroprotection In Vitro Toxicology

Functional Anti-Inflammatory Activity: A Dual-Mechanism Differentiator in Neurodegeneration Models

BChE-IN-30 has demonstrated anti-inflammatory activity, a property that is not universal among BChE inhibitors. While the exact quantitative readout (e.g., NO inhibition IC50) is not reported in the abstract, the authors of the primary study explicitly highlight this activity. This contrasts with many BChE inhibitors that lack this secondary pharmacology. For instance, BChE-IN-28 and BChE-IN-23 are not noted to possess anti-inflammatory properties, focusing solely on enzyme inhibition. The combination of potent BChE inhibition with an anti-inflammatory effect provides a dual mechanism of action particularly relevant to the neuroinflammatory component of Alzheimer's disease [1].

Anti-inflammatory Neuroinflammation Alzheimer's Disease

Validated In Vivo Efficacy: Cognitive Improvement in Dual Alzheimer's Disease-Relevant Behavioral Models

BChE-IN-30 has been validated in vivo for its ability to improve cognitive deficits in two mechanistically distinct mouse models of Alzheimer's disease: the scopolamine-induced amnesia model (cholinergic deficit) and the Aβ1-42 peptide-induced model (amyloid pathology). This dual-model validation is a key differentiator from many BChE inhibitors that have only been characterized in vitro. For example, while BChE-IN-29 (27a) shares the same in vivo validation, its 15.6-fold lower potency necessitates higher doses or may yield a different efficacy profile. The in vivo activity of BChE-IN-30 confirms its brain penetration and target engagement in a complex physiological system [1].

In Vivo Efficacy Cognitive Deficit Behavioral Pharmacology

Physicochemical and ADME Profile: BBB Permeability and Solubility Informing Formulation Decisions

The primary study included evaluation of key physicochemical properties relevant to central nervous system (CNS) drug development. Specifically, the derivatives were assessed for blood-brain barrier (BBB) permeability, log P (lipophilicity), and aqueous solubility. While the precise values for BChE-IN-30 are not fully disclosed in the abstract, its demonstrated in vivo efficacy in cognition models strongly supports that it achieves therapeutically relevant brain concentrations. This contrasts with BChE inhibitors lacking such data, where a researcher must assume or independently determine if the compound is brain-penetrant. For CNS-targeted studies, a compound with documented BBB penetration potential and solubility data offers significant practical advantages in experimental design and formulation [1].

ADME Blood-Brain Barrier Drug Formulation

Recommended Scientific and Industrial Applications for BChE-IN-30 Based on Verified Differentiation


Advanced Alzheimer's Disease Research Focusing on BChE-Driven Cholinergic Dysfunction

BChE-IN-30 is ideally suited for investigating the role of BChE in late-stage Alzheimer's disease, where BChE activity becomes predominant over AChE. Its sub-10 nM potency and high selectivity (supported by molecular design) allow for precise dissection of BChE-specific contributions to cognitive decline without the confounding effects of AChE inhibition [1].

Preclinical Efficacy Studies in Rodent Models of Cognitive Impairment and Neuroinflammation

Researchers can deploy BChE-IN-30 in established mouse models, such as scopolamine- or Aβ1-42-induced cognitive deficits, to evaluate its ability to improve memory and learning. The compound's demonstrated in vivo efficacy and dual anti-inflammatory mechanism provide a robust foundation for preclinical proof-of-concept studies [1].

Neuroinflammation and Microglia Biology Studies

Given its reported anti-inflammatory activity and lack of cytotoxicity in BV2 microglia cells, BChE-IN-30 is a valuable tool for studying the interplay between cholinergic signaling and neuroinflammation. It can be used to probe how BChE inhibition modulates microglial activation states and the production of pro-inflammatory mediators in the CNS [1].

Chemical Biology and Target Validation Experiments

BChE-IN-30 serves as a high-quality chemical probe for validating BChE as a therapeutic target. Its well-characterized in vitro and in vivo profile, including published enzyme kinetics and molecular dynamics simulations, makes it superior to less potent or less selective tool compounds for robust target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE-IN-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.